molecular formula C10H15Cl2N3 B1447734 [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride CAS No. 1881331-98-1

[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride

Cat. No. B1447734
CAS RN: 1881331-98-1
M. Wt: 248.15 g/mol
InChI Key: APWFYEUKGMDDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride, also known as A-366, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation. In

Scientific Research Applications

FGFR Inhibition for Cancer Therapy

[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride: has been identified as a potent inhibitor of the fibroblast growth factor receptor (FGFR) signaling pathway . Abnormal activation of FGFRs is implicated in various types of tumors, making them a significant target for cancer therapeutics. Compounds derived from this chemical scaffold have shown inhibitory activity against FGFR1, FGFR2, and FGFR3, with potential applications in treating breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer.

Antiproliferative Activity Against Cancer Cell Lines

Derivatives of this compound have demonstrated potent antiproliferative activity against different cancer cell lines, including Hep3B cells . This suggests its utility in the development of new anticancer drugs that can prevent the proliferation of cancerous cells.

Induction of Apoptosis in Breast Cancer Cells

In vitro studies have shown that certain derivatives can induce apoptosis in breast cancer 4T1 cell lines . This is crucial for cancer treatment strategies that aim to trigger the programmed death of cancer cells.

Inhibition of Cell Migration and Invasion

The compound has also been reported to significantly inhibit the migration and invasion of 4T1 cells . This property is particularly valuable in preventing metastasis, the process by which cancer spreads to new areas of the body.

Lead Compound for Drug Development

Due to its low molecular weight and potent activities, this compound serves as an appealing lead compound for further optimization in drug development . Its structural features make it a promising candidate for the synthesis of more effective therapeutic agents.

Targeting Other Signaling Pathways

Beyond FGFR inhibition, the compound’s analogs have been used in research targeting other signaling pathways involved in disease progression. For instance, it has been utilized in studies concerning human neutrophil elastase (HNE), which plays a role in inflammatory responses .

properties

IUPAC Name

3-pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c11-5-2-7-13-8-4-9-3-1-6-12-10(9)13;;/h1,3-4,6,8H,2,5,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWFYEUKGMDDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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